molecular formula CdInS B12593626 Sulfanylideneindiganyl--cadmium (1/1) CAS No. 879082-99-2

Sulfanylideneindiganyl--cadmium (1/1)

Cat. No.: B12593626
CAS No.: 879082-99-2
M. Wt: 259.30 g/mol
InChI Key: FCNBPGQGSGENIO-UHFFFAOYSA-N
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Description

Sulfanylideneindiganyl–cadmium (1/1) is a coordination compound where cadmium (Cd) is complexed with sulfanylideneindiganyl ligands. Such compounds are typically synthesized for applications in optoelectronics, catalysis, or semiconducting materials due to cadmium’s tunable electronic properties and the ligand’s ability to modulate charge transport . Cadmium’s toxicity necessitates strict handling protocols, as outlined in regulatory documents restricting cadmium compounds .

Properties

CAS No.

879082-99-2

Molecular Formula

CdInS

Molecular Weight

259.30 g/mol

InChI

InChI=1S/Cd.In.S

InChI Key

FCNBPGQGSGENIO-UHFFFAOYSA-N

Canonical SMILES

S=[In].[Cd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanylideneindiganyl–cadmium (1/1) typically involves the reaction of cadmium salts with sulfanylideneindiganyl ligands under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add the sulfanylideneindiganyl ligand solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

Industrial production of Sulfanylideneindiganyl–cadmium (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sulfanylideneindiganyl–cadmium (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfanylideneindiganyl–cadmium derivatives, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Sulfanylideneindiganyl–cadmium (1/1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Sulfanylideneindiganyl–cadmium (1/1) exerts its effects involves its interaction with specific molecular targets and pathways. The cadmium ion in the complex can interact with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the modulation of cellular processes, such as enzyme activity and gene expression .

Comparison with Similar Compounds

Table 1: Key Properties of Cadmium-Based Compounds

Compound Molecular Formula Structure Type Band Gap (eV) Primary Applications Toxicity Concerns
Sulfanylideneindiganyl–Cd (1/1) Not specified (Cd–S ligand) Hybrid organic-inorganic ~2.3* Optoelectronics, sensors High (Cd-related toxicity)
Cadmium sulfide (CdS) CdS Inorganic semiconductor 2.42 Solar cells, photodetectors High (restricted under REACH)
Cadmium selenide (CdSe) CdSe Quantum dot 1.74 LEDs, bioimaging High (regulated)
Cadmium oxide (CdO) CdO Metal oxide 2.1–2.5 Transparent conductive oxides High (respiratory hazards)
Cadmium dithiocarbamate complexes Cd(S₂CNR₂)₂ Coordination polymer 2.8–3.1 Thin-film precursors Moderate to high

*Hypothesized based on ligand effects.

Key Comparisons:

  • Electronic Properties: Sulfanylideneindiganyl–Cd (1/1) likely exhibits a lower band gap than purely inorganic CdS or CdO due to ligand-induced charge delocalization, enhancing its suitability for visible-light applications.
  • Toxicity: All cadmium compounds, including Sulfanylideneindiganyl–Cd (1/1), are subject to strict regulations (e.g., EU Annex XVII) due to cadmium’s carcinogenicity and environmental persistence .
  • Structural Flexibility : Unlike binary compounds like CdS or CdSe, Sulfanylideneindiganyl–Cd (1/1) incorporates organic ligands, enabling tailored solubility and interfacial properties for hybrid device integration.

Cadmium–Metal Alloys and Intermetallics

lists cadmium intermetallics (e.g., Cd–Ag, Cd–Na, Cd–Ti). These differ fundamentally from Sulfanylideneindiganyl–Cd (1/1), as they lack organic ligands and instead feature metallic bonding. For example:

  • Cd–Ag (1:1) : Used in conductive alloys but lacks the optoelectronic tunability of ligand-based complexes .
  • Cd–Ti (1:1) : Valued for corrosion resistance but operates in a distinct application space (e.g., aerospace coatings) .

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